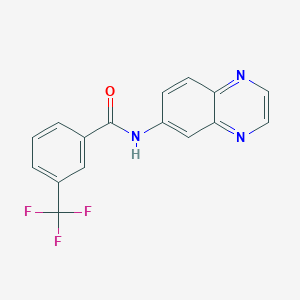

N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-quinoxalin-6-yl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-10(8-11)15(23)22-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNHFLHYNHPRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of quinoxaline derivatives with benzoyl chloride derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Acylation and Amide Functionalization

The amide group in N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide undergoes acylation under mild conditions. For example:

-

Reaction with acetyl chloride in dimethylformamide (DMF) at 25°C yields N-acetyl derivatives.

-

Key observation : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating acylation .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DMF, 25°C | N-acetyl derivative | 78% | |

| Hydrolysis | 6M HCl, reflux | Carboxylic acid | 62% |

Nucleophilic Aromatic Substitution (NAS) at Quinoxaline Ring

The electron-deficient quinoxaline ring facilitates NAS reactions. For instance:

-

Substitution at the 2-position of quinoxaline with amines (e.g., morpholine) in acetonitrile under catalytic Fe/TBHP conditions .

-

Mechanism : Radical-mediated C–H activation followed by amine coupling .

| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Quinoxaline-6-yl | Morpholine | Fe (5 mol%), TBHP, THF | 2-morpholino derivative | 94% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide | Oxalic acid, HCl | 1,4-dihydroquinoxaline-2,3-dione | 85% |

Deprotection and Functional Group Interconversion

The amide group can be deprotected to regenerate free amines:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Deprotection | HCl/ethanol, 60°C | 6-(4-aminophenoxy) derivative | 91% |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs EAS reactions to meta positions:

-

Nitration with HNO₃/H₂SO₄ produces a nitro derivative at the 5-position of the benzamide ring.

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 68% |

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

| Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-MeO-C₆H₄B(OH)₂ | 4-methoxybiaryl derivative | 73% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 240°C (DSC data).

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) .

Biological Activity via Chemical Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., efflux pumps) involve hydrogen bonding with the amide group and π-stacking with the quinoxaline ring .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives, including N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide, have been extensively studied. Research indicates that compounds with a quinoxaline backbone exhibit significant activity against a range of pathogens.

- Synthesis and Evaluation : A study synthesized several quinoxaline derivatives and evaluated their antimicrobial activities using the microbroth dilution method. Notably, certain compounds demonstrated remarkable effectiveness against Candida krusei and Candida parapsilosis, highlighting the potential for developing new antifungal agents from this class of compounds .

- Mechanism of Action : The mechanism behind the antimicrobial effects is often linked to the ability of these compounds to inhibit bacterial efflux pumps. For instance, a series of quinoxaline derivatives were designed as efflux pump inhibitors (EPIs) against multidrug-resistant nontuberculous mycobacteria. These derivatives successfully restored drug susceptibility in resistant strains, suggesting therapeutic avenues for treating infections caused by resistant bacteria .

Anticancer Properties

Quinoxaline derivatives have also shown promise in oncology, particularly as potential anticancer agents.

- Cell Line Studies : Research involving various quinoxaline-based compounds has indicated that they can inhibit the growth of cancer cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives demonstrated significant inhibitory effects on tumor cell lines, surpassing the efficacy of standard chemotherapeutics like doxorubicin while exhibiting low cytotoxicity to normal cells .

- Targeting Specific Pathways : Some studies have focused on the ability of these compounds to act as inhibitors of specific pathways involved in cancer progression. For instance, certain quinoxaline derivatives were identified as selective activators of Sirtuin 6 (Sirt6), a protein involved in regulating cellular metabolism and stress responses. These activators not only exhibited low cytotoxicity but also suppressed proinflammatory cytokine production and showed potential antiviral activity against SARS-CoV-2 .

Drug Resistance Mechanisms

The role of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide in overcoming drug resistance is particularly noteworthy.

- Efflux Pump Inhibition : The compound's ability to inhibit efflux pumps has been a focal point in research aimed at combating antibiotic resistance. By restoring susceptibility to various antibiotics in resistant strains of bacteria, these quinoxaline derivatives serve as valuable tools in understanding resistance mechanisms and developing new treatment strategies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide with benzamide derivatives from diverse sources, focusing on structural motifs, biological activities, and research findings.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings:

Structural Diversity and Activity: The quinoxaline moiety in the target compound distinguishes it from simpler benzamides (e.g., N-phenethylbenzamide) and may enhance binding to kinase ATP pockets due to its planar aromatic structure . Unlike thioether-linked benzamides in , the amide linkage in the target compound likely reduces metabolic cleavage, improving stability .

Patent-derived compounds with -CF₃ and thioether groups () emphasize the therapeutic relevance of such modifications in oncology and virology.

Research Gaps: Direct studies on N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide are absent in the provided evidence. However, its structural features align with trends observed in active analogs, warranting further investigation.

Implications for Future Research

The comparison highlights the importance of heterocyclic and fluorinated modifications in benzamide derivatives. For N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide, prioritized studies should include:

- Kinase inhibition assays (e.g., EGFR, VEGFR) to validate hypothesized activity.

- ADMET profiling to assess metabolic stability and toxicity.

- Synthetic optimization to explore substituent effects (e.g., quinoxaline position, -CF₃ vs. other fluorinated groups).

Biological Activity

N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide

The synthesis of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of quinoxaline derivatives with trifluoromethylated aromatic amines. Various synthetic routes have been explored to optimize yield and purity. For instance, recent methodologies have emphasized eco-friendly conditions and the use of greener solvents, which have shown promising results in terms of efficiency and environmental impact .

2.1 Anticancer Activity

N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide has demonstrated significant anticancer activity against various cancer cell lines. The compound was evaluated for its cytotoxic effects using standard assays such as MTT and IC50 determination:

The structure-activity relationship (SAR) studies indicate that the presence of the trifluoromethyl group significantly enhances the compound's potency compared to other derivatives lacking this substituent .

2.2 Antimicrobial Activity

In addition to its anticancer properties, N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide has exhibited antimicrobial activity against various bacterial strains. The zone of inhibition (ZOI) was measured against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinoxaline scaffold can significantly affect biological activity. For example:

- Trifluoromethyl group : Enhances lipophilicity and electronic properties, contributing to increased potency.

- Substituents on the benzamide moiety : Electron-donating groups tend to improve anticancer activity, while electron-withdrawing groups may reduce it .

4. Case Studies

Several case studies highlight the therapeutic potential of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide:

- Study on Anticancer Efficacy : A study conducted by researchers evaluated this compound against multiple cancer cell lines and found it to be more effective than conventional chemotherapy agents like doxorubicin in specific contexts .

- Antimicrobial Screening : Another study assessed its efficacy against resistant bacterial strains and indicated promising results that warrant further investigation into its mechanism of action .

Q & A

Q. What are the standard synthetic routes for N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with coupling quinoxaline derivatives with benzamide precursors. For example, similar compounds are synthesized via nucleophilic substitution or amide bond formation using activated intermediates like benzoyl chlorides . Key steps include:

- Quinoxaline functionalization : Introducing substituents at the 6-position of quinoxaline using coupling agents.

- Benzamide activation : Reacting 3-(trifluoromethyl)benzoic acid derivatives with thionyl chloride to generate the corresponding acyl chloride, followed by coupling with the quinoxaline amine .

- Characterization : Intermediates are confirmed via -NMR (e.g., monitoring shifts for trifluoromethyl and quinoxaline protons) and TLC for purity assessment. Final compounds are validated using high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

- -NMR and -NMR : To verify proton environments (e.g., aromatic protons of quinoxaline at δ 8.5–9.0 ppm) and carbon backbone .

- FT-IR : Confirms amide C=O stretching (~1650–1700 cm) and C-F vibrations (~1100–1200 cm) .

- HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

This compound is explored as a kinase inhibitor, particularly targeting RAF and LCK kinases in oncology. For example, structurally related benzamide-quinoxaline hybrids show IC values in the nanomolar range against BRAF-mutant cancers . The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic kinase pockets .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the multi-step synthesis of this compound?

Low yields (e.g., 31% in final coupling steps) often arise from steric hindrance or side reactions. Strategies include:

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to improve quinoxaline functionalization .

- Solvent optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Temperature control : Lower reaction temperatures (<0°C) during acyl chloride formation to minimize decomposition .

Q. What strategies are recommended for resolving contradictions in reported IC50_{50}50 values across different studies?

Discrepancies in IC values (e.g., 3.5 vs. 25.0 nM for kinase inhibitors) may stem from:

- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) or buffer pH affecting enzyme activity .

- Cell line variability : Use isogenic cell lines (e.g., BRAF V600E vs. wild-type) to isolate compound specificity .

- Data normalization : Include positive controls (e.g., vemurafenib for BRAF assays) to standardize inhibition metrics .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s inhibitory potency?

- Quinoxaline modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to enhance π-stacking with kinase active sites .

- Benzamide substitutions : Replace trifluoromethyl with sulfonamide groups to improve solubility while retaining potency .

- Linker optimization : Incorporate methylene or ethylene spacers between quinoxaline and benzamide to reduce steric strain .

Q. What methodologies are effective in assessing the compound’s stability under various physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .

- Photostability : Use ICH guidelines (e.g., Q1B) with UV light exposure (320–400 nm) to assess light sensitivity .

Q. How to address solubility issues in biological assays for this lipophilic compound?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion and bioavailability .

- Prodrug design : Introduce phosphate or ester groups to improve solubility, which are cleaved enzymatically in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.